S-Propyl-L-cysteine

Description

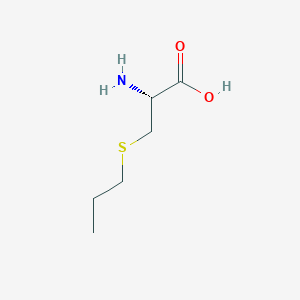

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-propylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAGBMYUYFBZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65309-79-7, 1115-93-1 | |

| Record name | S-Propylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065309797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Propyl-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

S-Propyl-L-cysteine: Chemical Structure, Synthesis, and Therapeutic Properties

Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1]

Executive Summary

S-Propyl-L-cysteine (SPC) is a bioactive organosulfur compound found in Allium species, particularly in aged garlic extract (AGE).[1] Structurally characterized by a propyl chain attached to the sulfur atom of the cysteine moiety, SPC is a saturated stereoisomer of the well-known S-allyl-L-cysteine (SAC). Unlike its unsaturated counterparts, SPC is chemically stable and lacks direct hydrogen sulfide (H₂S) donating capacity, making it a critical chemical tool for distinguishing direct antioxidant mechanisms from H₂S-mediated signaling. This guide details its physicochemical profile, validated synthesis protocols, pharmacokinetics, and therapeutic potential in neuroprotection and cardiovascular health.

Part 1: Chemical Identity & Physicochemical Properties[1]

SPC exists as a zwitterionic amino acid in physiological conditions. Its saturated alkyl side chain confers greater lipophilicity than cysteine while maintaining high water solubility, facilitating oral bioavailability.

Nomenclature and Identification

| Parameter | Detail |

| IUPAC Name | (2R)-2-amino-3-(propylthio)propanoic acid |

| Common Name | S-Propyl-L-cysteine (SPC) |

| CAS Number | 1115-93-1 |

| Molecular Formula | C₆H₁₃NO₂S |

| Molecular Weight | 163.24 g/mol |

| SMILES | CCCSCC(=O)O |

Physical Constants

| Property | Value | Notes |

| Appearance | White crystalline powder | Hygroscopic in salt form |

| Solubility | Soluble in water (>10 mg/mL), 1M HCl | Insoluble in non-polar solvents (ether, chloroform) |

| Optical Rotation | Specific rotation is pH-dependent | |

| Melting Point | Decomposes > 200°C | Exact MP varies by salt form; typically chars before melting |

| pKa Values |

Part 2: Chemical Synthesis & Isolation[1]

While SPC can be isolated from Allium plants, yields are low (<0.1% dry weight). Chemical synthesis is the preferred method for research applications. Two primary protocols are established: the Liquid Ammonia (Birch-type) method for high purity and the Aqueous/Basic method for accessibility.

Protocol A: Liquid Ammonia Reduction (High Purity)

This method utilizes solvated electrons to generate the highly nucleophilic cysteine thiolate anion.

Reagents: L-Cysteine hydrochloride, Liquid Ammonia, Sodium metal, Propyl bromide (1-Bromopropane).

-

Dissolution: Dissolve L-cysteine HCl (0.1 mol) in liquid ammonia (200 mL) in a Dewar flask.

-

Activation: Add metallic sodium in small pieces until a persistent blue color is observed (indicating excess solvated electrons).

-

Quenching: Add ammonium chloride until the blue color disappears.

-

Alkylation: Add propyl bromide (0.11 mol) dropwise over 30 minutes. Stir for 2 hours.

-

Workup: Allow ammonia to evaporate. Dissolve residue in water, adjust pH to 5.0 with acetic acid, and precipitate with ethanol. Recrystallize from water/ethanol.

Protocol B: Aqueous Basic Alkylation (Accessible)

Reagents: L-Cysteine, 2M NaOH (or NH₄OH), Propyl bromide, Ethanol.

-

Preparation: Dissolve L-cysteine (10 g) in 2M NaOH (50 mL) under nitrogen atmosphere.

-

Reaction: Add propyl bromide (1.2 eq) dropwise. Add ethanol (20 mL) to improve solubility of the alkyl halide.

-

Conditions: Stir at room temperature for 4–6 hours. Monitor by TLC (n-butanol:acetic acid:water 4:1:1).

-

Isolation: Neutralize to pH 6.0 with HCl. Concentrate in vacuo. Desalt using cation-exchange resin (Dowex 50W). Elute with 1M NH₄OH.

Synthesis Workflow Visualization

Figure 1: Dual pathways for the chemical synthesis of S-Propyl-L-cysteine via thiol alkylation.[1]

Part 3: Pharmacokinetics & Metabolism[1]

SPC exhibits a pharmacokinetic profile characterized by high oral absorption and extensive renal conservation, distinguishing it from rapidly excreted sulfur compounds.

-

Absorption: Rapidly absorbed from the gastrointestinal tract via amino acid transporters (likely System L). Bioavailability in rat models is 88–100% .

-

Distribution: Widely distributed to plasma, liver, and kidney.

-

Metabolism: The primary metabolic route is N-acetylation in the liver and kidney to form N-acetyl-S-propyl-L-cysteine (NAc-SPC).[1] Unlike S-allyl-cysteine, SPC is not significantly metabolized by cystathionine

-lyase (CSE) to release H₂S, due to the stability of the saturated propyl-sulfur bond.[1] -

Excretion: Renal clearance is low (<0.03 L/h/kg), indicating extensive tubular reabsorption, contributing to a prolonged elimination half-life (>5 hours in dogs).

Part 4: Biological Mechanisms & Therapeutic Potential[1]

SPC acts as a pleiotropic modulator of cellular stress responses. Its lack of H₂S donation capacity makes it a unique agent to study Nrf2-dependent antioxidant effects without the confounding variable of sulfide signaling.

Neuroprotection (Calpain & Amyloid- )

SPC exerts neuroprotective effects superior to SAC in certain models of ER stress.

-

Mechanism: SPC binds to the Ca²⁺-binding domain of calpain , suppressing its overactivation during ischemic or oxidative stress.

-

Outcome: Reduction in neuronal apoptosis and decreased production of amyloid-

peptides (A

Antioxidant Signaling (Nrf2 Pathway)

SPC activates the Keap1-Nrf2 pathway, a master regulator of cytoprotection.

-

Induction: SPC modifies reactive thiols on Keap1.

-

Translocation: Nrf2 dissociates from Keap1 and translocates to the nucleus.

-

Transcription: Binding to the Antioxidant Response Element (ARE) upregulates Phase II enzymes (HO-1, NQO1, GCL).

Mechanistic Pathway Diagram

Figure 2: Signal transduction pathways of SPC. Blue path: Nrf2 activation; Red path: Direct Calpain inhibition.

Part 5: Analytical Methods

Quantification of SPC in biological matrices requires separation from structural analogs (like SAC).

| Method | Column / Phase | Detection | Limit of Detection |

| HPLC-UV | C18 RP (e.g., ODS-3) | UV 210 nm (low sensitivity) | ~10 µM |

| HPLC-Fluorescence | C18 RP | Derivatization w/ o-phthalaldehyde (OPA) or Dansyl Chloride | ~10 nM |

| LC-MS/MS | HILIC or C18 | ESI+ (m/z 164.1 | < 1 nM |

| NMR | D₂O | ¹H-NMR (Propyl signals: | N/A (Structural) |

Protocol Note: For LC-MS analysis, use S-butyl-L-cysteine as an internal standard due to its similar retention time and ionization efficiency.[1]

References

-

Amagase, H. (2006). Clarifying the real bioactive constituents of garlic. Journal of Nutrition, 136(3), 716S-725S. Link

-

Kodera, Y., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-L-Cysteine in Aged Garlic Extract.[1] Molecules, 22(4), 570. Link

-

Suzuki, T., et al. (2009). Pharmacokinetics and N-acetylation metabolism of S-methyl-L-cysteine and trans-S-1-propenyl-L-cysteine in rats and dogs.[1] Xenobiotica, 39(12), 950-959. Link

-

Ito, Y., et al. (2003). Neuroprotective effects of S-allyl-L-cysteine and its structural analogs on ER stress-induced neuronal death.[1] European Journal of Pharmacology, 475(1-3), 19-27. Link

-

FooDB Database. S-Propyl-L-cysteine Compound Summary (FDB012677).[1] Link

Sources

Biological Activity of S-Propyl-L-cysteine in Allium Plants: An In-Depth Technical Guide

Executive Summary

S-Propyl-L-cysteine (SPC) is a bioactive organosulfur compound found primarily in Allium species, most notably in onions (Allium cepa) and to a lesser extent in garlic (Allium sativum). Structurally analogous to the well-studied S-Allyl-cysteine (SAC), SPC is characterized by a saturated propyl side chain, conferring distinct stability and lipophilicity profiles. While often overshadowed by its unsaturated counterparts (SAC, S-1-propenyl-L-cysteine), SPC has emerged as a critical therapeutic candidate due to its capacity to act as a slow-releasing hydrogen sulfide (H₂S) donor. This guide details the biosynthetic origin, extraction methodologies, and pharmacological mechanisms of SPC, with a specific focus on its role in cardioprotection via CaMKII S-sulfhydration and metabolic regulation.

Part 1: Chemical & Biosynthetic Profile[1]

Structural Characteristics

SPC (C₆H₁₃NO₂S) differs from SAC by the saturation of its hydrocarbon tail. This absence of a double bond renders SPC chemically more stable against oxidation but potentially modifies its reactivity with reactive oxygen species (ROS) compared to allylic analogs.

| Feature | S-Propyl-L-cysteine (SPC) | S-Allyl-cysteine (SAC) | S-Propargyl-cysteine (SPRC) |

| Side Chain | Propyl (Saturated) | Allyl (Double Bond) | Propargyl (Triple Bond) |

| Formula | C₆H₁₃NO₂S | C₆H₁₁NO₂S | C₆H₉NO₂S |

| Primary Source | Onion (as sulfoxide precursor) | Aged Garlic Extract | Synthetic / Trace Natural |

| H₂S Release | Moderate / Sustained | Moderate | High / Rapid |

| Lipophilicity | High | Moderate | Moderate |

Biosynthetic Pathway

In Allium plants, SPC is not the end-product of accumulation but rather an intermediate or a reduction product of its sulfoxide, Propiin (S-propyl-L-cysteine sulfoxide). The pathway begins with the alk(en)ylation of glutathione.

Figure 1: Biosynthetic pathway of S-Propyl-L-cysteine in Allium cepa. SPC serves as the thioether precursor to the flavor compound Propiin.

Part 2: Extraction & Analytical Methodologies

Isolating SPC requires preventing its oxidation to sulfoxides. The following protocol is a validated self-validating workflow for extracting and quantifying SPC alongside other cysteine derivatives.

Standardized Extraction Protocol

Objective: Isolate hydrophilic sulfur compounds from Allium bulbs while minimizing enzymatic degradation by alliinase.

-

Sample Preparation:

-

Homogenize fresh onion bulbs (10 g) in 100 mL of 20 mM Tris-HCl (pH 7.4) containing 10 mM N-ethylmaleimide (NEM) .

-

Rationale: NEM blocks free thiol groups, preventing artifactual disulfide formation, though SPC itself has a blocked sulfur. The buffer pH prevents acid hydrolysis.

-

Alternative: Use boiling water extraction (10 min) to immediately denature alliinase if measuring total precursors.

-

-

Deproteinization:

-

Add acetonitrile (1:1 v/v) to the homogenate. Vortex and centrifuge at 12,000 x g for 15 min at 4°C.

-

Collect supernatant.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load supernatant. SPC is moderately polar; wash with 5% methanol to remove highly polar sugars.

-

Elute SPC fraction with 30% methanol .

-

HPLC-UV/MS Quantification

SPC lacks a strong chromophore, necessitating either derivatization or Mass Spectrometry (MS) detection.

-

Derivatization Agent: o-Phthalaldehyde (OPA) or Dansyl Chloride.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 40% B over 20 min.

-

Detection:

-

UV: 337 nm (if OPA derivatized).

-

MS (Preferred): ESI Positive Mode. Monitor [M+H]⁺ = 164.07 (SPC).

-

Differentiation: SPC elutes after SAC (S-Allyl) due to the saturated propyl group being slightly more hydrophobic than the allyl group.

-

Part 3: Pharmacological Mechanisms

SPC acts as a "prodrug" for hydrogen sulfide (H₂S) and a modulator of oxidative stress. Its activity is distinct from allicin (unstable, reactive) and complementary to SAC.

Cardioprotection via CaMKII S-Sulfhydration

Recent research identifies SPC as a potent cardioprotective agent in heart failure models. The mechanism is strictly causal: SPC releases H₂S, which modifies CaMKII (Ca²⁺/calmodulin-dependent protein kinase II).

-

Pathology: In heart failure, CaMKII is hyperactive, leading to mitochondrial dysfunction and apoptosis.

-

SPC Action: SPC acts as a donor of H₂S.[1][2] The H₂S performs a post-translational modification called S-sulfhydration on specific cysteine residues of CaMKII.

-

Result: This sulfhydration inhibits CaMKII overactivity, preserving mitochondrial integrity and preventing cardiomyocyte death.

Figure 2: Mechanism of SPC-mediated cardioprotection via H₂S signaling and CaMKII inhibition.

Metabolic & Antioxidant Regulation

Unlike direct radical scavengers (e.g., polyphenols), SPC functions primarily through the upregulation of endogenous antioxidant enzymes.

-

Nrf2 Activation: SPC promotes the nuclear translocation of Nrf2, increasing the expression of Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).

-

Glycemic Control: In diabetic rat models, SPC administration has been observed to reduce blood glucose levels, likely through the enhancement of insulin sensitivity and reduction of pancreatic oxidative stress, similar to SAC.

Comparative Efficacy Table

The following table synthesizes data comparing SPC with its structural analogs.

| Compound | H₂S Release Rate | CaMKII Inhibition | Antioxidant Potency (In Vitro) | Stability |

| SPC (Propyl) | Moderate | High (via Sulfhydration) | Moderate | High |

| SAC (Allyl) | Moderate | Moderate | Moderate | High |

| SPRC (Propargyl) | High | Very High | High | Moderate |

| Allicin | N/A (Oxidant) | N/A | Very High (Direct) | Very Low |

Note: While SPRC shows higher potency in some assays due to the propargyl group's reactivity, SPC's saturated structure offers superior stability for formulation and sustained release.

Part 4: Future Outlook & Drug Development

SPC represents a "second-generation" Allium therapeutic. While SAC is the standard marker for Aged Garlic Extract, SPC's specific interaction with the H₂S-CaMKII axis positions it as a targeted candidate for:

-

Heart Failure Therapy: Specifically for mitigating mitochondrial dysfunction.

-

Metabolic Syndrome: As a stable dietary supplement for glycemic control.

-

Viral Inhibition: Preliminary docking studies suggest potential (though lower than alliin) binding to viral proteases (e.g., SARS-CoV-2 Mpro), warranting further structural optimization.

References

-

Cardioprotective effects of hydrogen sulfide. National Institutes of Health (NIH). Available at: [Link]

-

Amelioration of mitochondrial dysfunction in heart failure through S-sulfhydration of Ca2+/calmodulin-dependent protein kinase II. Redox Biology / PubMed. Available at: [Link]

-

Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules / MDPI. Available at: [Link][3][4]

-

Biosynthesis of the flavour precursors of onion and garlic. Journal of Experimental Botany. Available at: [Link]

-

The Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound. Springer. Available at: [Link]

-

Paving New Roads Using Allium sativum as a Repurposed Drug and Analyzing its Antiviral Action. Brieflands. Available at: [Link]

Sources

Comparative Pharmacokinetics and Bioavailability: S-Propyl-L-cysteine vs. S-Allyl-L-cysteine

Executive Summary

This technical guide provides a rigorous comparative analysis of S-Allyl-L-cysteine (SAC) , the primary bioactive organosulfur compound in Aged Garlic Extract (AGE), and its saturated analog, S-Propyl-L-cysteine (SPC) . While SAC is widely recognized for its antioxidant and anti-inflammatory properties, SPC serves as a critical structural probe for understanding the role of the allyl group (double bond) in metabolic stability and transport.

Key Findings:

-

Bioavailability: Both compounds exhibit high oral bioavailability (>90% in animal models), driven by active transport via System L (LAT1/LAT2) amino acid transporters.

-

Metabolic Divergence: The primary metabolic route for both is N-acetylation (mercapturic acid pathway). However, the allyl group in SAC confers a unique reactivity profile compared to the saturated propyl chain of SPC, influencing the rate of sulfoxidation.

-

Analytical Standard: LC-MS/MS remains the gold standard for differentiation, utilizing specific mass transitions (SAC: m/z 162→145; SPC: m/z 164→147) to resolve these structural analogs.

Physicochemical Foundation: The Allyl vs. Propyl Switch

The core difference lies in the sulfur-attached side chain. SAC possesses an allyl group (

Table 1: Comparative Physicochemical Properties

| Property | S-Allyl-L-cysteine (SAC) | S-Propyl-L-cysteine (SPC) |

| CAS Number | 21593-77-1 | 14453-39-5 |

| Formula | ||

| Molecular Weight | 161.22 g/mol | 163.24 g/mol |

| Structure | Unsaturated (Double Bond) | Saturated (Single Bond) |

| LogP (Predicted) | -2.5 (Highly Hydrophilic) | -2.3 (Highly Hydrophilic) |

| Solubility | Water: Very Soluble | Water: Very Soluble |

| Key Source | Aged Garlic Extract (AGE) | Boiled Garlic / Synthetic |

Pharmacokinetic Profiles (ADME)

Both compounds follow a "rapid absorption, extensive metabolism, renal excretion" model. The absence of the double bond in SPC does not hinder its absorption, confirming that the amino acid backbone drives transport.

Absorption

-

Mechanism: Both SAC and SPC are substrates for System L amino acid transporters (LAT1/LAT2) . They are actively transported across the intestinal epithelium, mimicking essential amino acids like leucine.

-

Bioavailability (

):-

SAC:

in rats; near complete absorption in humans. -

SPC: High (readily absorbed). Urinary recovery studies indicate absorption efficiency comparable to SAC.

-

- : Rapid, typically 0.5 – 1.0 hours post-ingestion.

Distribution

-

Plasma Binding: Low protein binding (<10%), allowing extensive tissue distribution.

-

Target Tissues: Liver, kidney, and plasma. Both compounds can cross the blood-brain barrier (BBB) via LAT1, contributing to neuroprotective effects.

Metabolism (The Critical Differentiator)

The liver and kidney are the primary sites of metabolism. The "Mercapturic Acid Pathway" is the dominant route.

-

N-Acetylation (Major): Both SAC and SPC are rapidly N-acetylated by N-acetyltransferases (NATs) to form N-acetyl-SAC (NAc-SAC) and N-acetyl-SPC (NAc-SPC).

-

Sulfoxidation (Minor): The sulfur atom can be oxidized to form a sulfoxide.

-

SAC: The allyl group makes the sulfur slightly more electron-rich/reactive, potentially influencing the ratio of sulfoxide formation compared to the saturated SPC.

-

-

Deacetylation: A reversible reaction mediated by Aminoacylase I in the kidney, allowing the parent compound to re-enter circulation (renal recycling).

Excretion

-

Route: Predominantly renal (urine).

-

Form: 80-90% excreted as the N-acetyl metabolite (NAc-SAC or NAc-SPC).

-

Half-life (

):-

SAC: ~10 hours (Human), ~2-3 hours (Rat).

-

SPC: Similar profile, governed by the rate of N-acetylation and renal reabsorption.

-

Mechanistic Visualization: The N-Acetylation Cycle

The following diagram illustrates the metabolic fate shared by both compounds, highlighting the reversible acetylation switch that prolongs their systemic exposure.

Figure 1: ADME pathway illustrating the absorption via LAT1, hepatic N-acetylation, and the renal recycling mechanism that governs the half-life of S-alkyl-cysteines.

Bioanalytical Methodology: LC-MS/MS Protocol

To accurately distinguish SPC from SAC (and its isomer S-1-propenyl-L-cysteine), a validated LC-MS/MS method is required. The following protocol ensures specificity.

Experimental Workflow

-

Sample Prep: Protein precipitation with Methanol (1:3 v/v) containing internal standard (e.g., S-ethyl-L-cysteine).

-

Separation: HILIC or C18 column (Polar end-capping required for retention).

-

Detection: Positive Electrospray Ionization (ESI+).

Mass Spectrometry Transitions (MRM)

The loss of the ammonia group (

| Compound | Precursor Ion ( | Product Ion (Quantifier) | Collision Energy (eV) | Mechanism |

| SAC | 162.0 | 145.0 | 10-15 | Loss of |

| SPC | 164.1 | 147.1 | 10-15 | Loss of |

| IS (S-Ethyl) | 150.0 | 133.0 | 10-15 | Loss of |

Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for the simultaneous quantification of SAC and SPC in biological matrices.

Implications for Drug Development

For researchers developing sulfur-based therapeutics, the comparison between SAC and SPC offers critical insights:

-

Structure-Activity Relationship (SAR): The allyl group (SAC) is often cited as essential for antioxidant potency (radical scavenging via the double bond). However, SPC retains significant neuroprotective activity, suggesting that the cysteine backbone and N-acetyl metabolites play a major role in biological signaling (e.g., Nrf2 pathway activation) independent of the unsaturated side chain.

-

Stability: SPC is chemically more stable than SAC against oxidation in formulation, making it a potential candidate for shelf-stable supplements where "garlic-like" bioactivity is desired without the instability of allyl sulfides.

-

Renal Handling: The extensive renal reabsorption (via deacetylation) observed for both compounds suggests they can serve as long-acting prodrugs for cysteine delivery to the kidney and brain.

References

-

Amano, H., et al. (2015). Pharmacokinetics of S-Allyl-L-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption.[1][2] The Journal of Nutrition. Link

-

Krause, R. J., & Elfarra, A. A. (1997). Sulfoxides as urinary metabolites of S-allyl-L-cysteine in rats: evidence for the involvement of flavin-containing monooxygenases. Drug Metabolism and Disposition. Link

-

Barnsley, E. A., et al. (1969). The fate of S-propylcysteine in the rat. Biochemical Journal. Link

-

Kodera, Y., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-L-Cysteine in Aged Garlic Extract. Molecules. Link

-

Nicklin, P. L., et al. (1995). The transport of L-cysteine and S-pentyl-L-cysteine by the L-system amino acid transporter. Biochimica et Biophysica Acta. Link

-

Colas, C., et al. (2017). The Nutraceutical Alliin From Garlic Is a Novel Substrate of the Essential Amino Acid Transporter LAT1. Frontiers in Chemistry. Link

Sources

Metabolic Fate and Pharmacokinetics of S-Propyl-L-Cysteine (SPC) in Humans

Executive Summary

S-Propyl-L-cysteine (SPC) represents a unique intersection in human metabolism: it is both a bioactive constituent of Allium species (specifically Aged Garlic Extract) with therapeutic potential, and the terminal biomarker for exposure to the industrial solvent 1-bromopropane.[1] Understanding its metabolic pathway is critical for two distinct fields: nutraceutical development (optimizing bioavailability for hepatoprotection) and toxicology (monitoring occupational exposure).[1]

This guide delineates the metabolic trajectory of SPC, emphasizing the dominant N-acetylation pathway, the renal recycling mechanism that extends its half-life, and the precise LC-MS/MS protocols required for its quantification.

Part 1: Physicochemical Properties & Bioavailability[1][2]

SPC is a sulfur-containing amino acid (S-substituted cysteine).[1] Unlike its allyl homolog (S-allyl-L-cysteine, SAC), SPC possesses a saturated propyl side chain, which alters its lipophilicity and enzymatic affinity.[1]

| Property | Value | Clinical Implication |

| Molecular Formula | C₆H₁₃NO₂S | Precursor mass for MS analysis.[1] |

| Molecular Weight | 163.24 g/mol | Small molecule; readily filtrable by glomerulus.[1] |

| LogP | ~0.7 (Estimated) | Moderate hydrophilicity; requires active transport.[1] |

| Bioavailability (F) | >85% (Extrapolated from Rat) | Highly absorbed via oral route.[1][2][3] |

| Primary Transporters | PEPT1 / PEPT2 | Absorbed in small intestine as a peptidomimetic.[1] |

Absorption Mechanism

Upon oral ingestion, SPC is rapidly absorbed in the small intestine. Due to its structural similarity to dipeptides, it is a substrate for the Oligopeptide Transporter 1 (PEPT1) . This active transport mechanism ensures high bioavailability, distinguishing it from passive diffusion-limited compounds.[1]

Part 2: Core Metabolic Pathways[1]

The metabolism of SPC in humans is dominated by Phase II conjugation , specifically N-acetylation. Unlike xenobiotics that require Phase I functionalization (oxidation) to become polar, SPC is already polar; the goal of metabolism here is to prevent reabsorption or facilitate specific excretion transporters.

The N-Acetylation Pathway (Major)

The primary metabolic fate of SPC is conversion to N-acetyl-S-propyl-L-cysteine (NAcSPC) , also known as propylmercapturic acid.[1]

-

Enzyme: N-acetyltransferase 8 (NAT8) .[1]

The Deacetylation-Reabsorption Cycle (The "Renal Trap")

This is the most critical pharmacokinetic feature. N-acetylation is reversible .[1]

-

Enzyme: Aminoacylase I (ACY1) .[1]

-

Location: Kidney proximal tubule.[1]

-

Process: NAcSPC filtered into the urine can be deacetylated back to SPC by ACY1.[1] The free SPC is then reabsorbed into the blood via amino acid transporters.

-

Result: This futile cycle significantly extends the plasma half-life (

) of SPC, maintaining therapeutic levels longer than predicted by simple filtration.[1]

S-Oxidation (Minor)

A secondary pathway involves the oxidation of the sulfur atom to form S-propyl-L-cysteine sulfoxide .[1]

-

Enzyme: Flavin-containing Monooxygenases (FMO) or CYP450 (specifically CYP2C/3A subfamilies).[1]

-

Relevance: This is a minor pathway in humans compared to acetylation but is the dominant biosynthetic pathway in Allium plants.

The Toxicological Link (1-Bromopropane)

It is vital to note that SPC is an intermediate, not just a starting material, in industrial toxicology:

1-Bromopropane (Solvent)

Visualization: The Metabolic Flux of SPC

Figure 1: The metabolic flux of S-Propyl-L-cysteine.[1][7] Note the reversible acetylation loop (red dashed arrow) which contributes to retention, and the convergence of dietary and industrial sources.

Part 3: Analytical Protocol (LC-MS/MS)

To validate this pathway or assess pharmacokinetics, a robust quantification method is required.[1] The following protocol is designed for urinary NAcSPC quantification , the standard biomarker for SPC metabolism.

Method Validation Parameters

-

Target Analyte: N-acetyl-S-propyl-L-cysteine (NAcSPC).[1][8]

-

Internal Standard (IS): N-acetyl-S-(propyl-d7)-L-cysteine or N-acetyl-S-allyl-L-cysteine (if deuterated standard unavailable).[1]

Step-by-Step Workflow

1. Sample Preparation (Dilute-and-Shoot)

-

Rationale: NAcSPC is present in high concentrations in urine (µM range).[1] Extensive extraction (SPE/LLE) is often unnecessary and introduces variability.[1]

-

Step A: Thaw urine samples at room temperature.[1] Vortex for 30s.

-

Step B: Centrifuge at 10,000 x g for 5 mins to remove particulates.

-

Step C: Mix 50 µL of supernatant with 450 µL of Mobile Phase A containing Internal Standard (100 ng/mL).

-

Step D: Filter through 0.22 µm PTFE filter plate.[1]

2. Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

-

Why T3? Enhanced retention for polar compounds like mercapturic acids.[1]

-

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

3. Mass Spectrometry (MRM Mode)

Operate in Negative Electrospray Ionization (ESI-) mode.[1] Mercapturic acids often ionize better in negative mode due to the carboxylic acid moiety.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| NAcSPC | 204.1 [M-H]⁻ | 75.0 | 15 | Cleavage of thioether bond |

| NAcSPC | 204.1 [M-H]⁻ | 128.0 | 10 | Loss of propyl group |

| IS (d7) | 211.1 [M-H]⁻ | 75.0 | 15 | -- |

(Note: If using Positive Mode [M+H]+ 206.1, look for loss of Acetyl (m/z 164) or loss of water).

Visualization: Analytical Decision Tree

Figure 2: Streamlined "Dilute-and-Shoot" protocol for high-throughput analysis.[1]

References

-

Hanley, K. W., et al. (2009).[1] "N-Acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane in foam cushion spray adhesives."[1][7][10] The Annals of Occupational Hygiene. Link

-

Amano, H., et al. (2015).[1] "Pharmacokinetics of S-Allyl-L-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption."[1][11] The Journal of Nutrition. Link

- Note: This reference establishes the comparative renal reabsorption mechanism (NAT/Deacylase cycle) applicable to S-propyl homologs.

-

Veiga-da-Cunha, M., et al. (2010).[1] "Molecular identification of NAT8 as the enzyme that acetylates cysteine S-conjugates to mercapturic acids." Journal of Biological Chemistry. Link

-

PubChem Compound Summary. "N-Acetyl-S-propyl-L-cysteine (CID 3084195)."[1] National Center for Biotechnology Information.[1] Link

-

Ushijima, M., et al. (2017).[1] "Chemical and Biological Properties of S-1-Propenyl-L-Cysteine in Aged Garlic Extract." Molecules. Link[1]

- Note: Provides critical data on the bioavailability and structural analogs of SPC in garlic extracts.

Sources

- 1. N-Acetyl-S-propyl-L-cysteine | C8H15NO3S | CID 3084195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. Cysteine S-acetylation is a widespread post-translational modification on metabolic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Methionine - Wikipedia [en.wikipedia.org]

- 7. N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromide and N-acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-acetyl-S-(n-propyl)-l-cysteine in urine from workers exposed to 1-bromopropane in foam cushion spray adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Analysis of S-Propyl-L-cysteine in Allium Species

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Complexity of Allium Sulfur Chemistry

The genus Allium, encompassing culinary and medicinal mainstays like garlic (Allium sativum) and onion (Allium cepa), is renowned for its unique and potent organosulfur compounds.[1] These molecules are the primary architects of the characteristic pungent flavors and have been the focus of extensive research for their potential health benefits.[2][3] While compounds like S-allyl-L-cysteine (SAC) in aged garlic and S-1-propenyl-L-cysteine sulfoxide (isoalliin) in onion have received considerable attention, a broader family of related structures exists, each with distinct natural abundances and potential biological activities. This guide provides an in-depth examination of a less-studied but significant member of this family: S-Propyl-L-cysteine. Our objective is to synthesize the current understanding of its biosynthesis, natural distribution, and the analytical methodologies required for its accurate quantification, thereby providing a foundational resource for researchers in phytochemistry, food science, and pharmacology.

The Biosynthetic Origin of S-Propyl-L-cysteine: The Glutathione Pathway

The synthesis of S-alk(en)yl-L-cysteine derivatives in Allium species is a sophisticated metabolic process rooted in sulfur assimilation and the glutathione pathway.[4][5][6] These compounds are primarily synthesized in the leaves and subsequently transported to storage organs like bulbs.[5] The pathway is initiated by the incorporation of inorganic sulfate into L-cysteine, which is then channeled into the production of glutathione (GSH).

The core of the biosynthetic route involves a series of enzymatic conversions:

-

S-Alk(en)ylation: Glutathione serves as a precursor, undergoing S-alk(en)ylation to form γ-glutamyl-S-alk(en)yl-cysteine-glycine. The specific enzymatic mechanisms that attach the propyl group at this stage are a subject of ongoing research, distinguishing it from the more characterized allyl and propenyl additions.

-

Deglycylation & Deglutamylation: The glycine residue is removed, followed by the critical action of γ-glutamyl transpeptidases (GGTs), which cleave the γ-glutamyl moiety to yield the S-alk(en)yl-L-cysteine.[2][5] For instance, in Allium fistulosum, the enzyme AfGGT1 has been shown to convert γ-glutamyl-S-1-propenylcysteine into S-1-propenyl-L-cysteine.[2] A homologous enzymatic action is presumed for the synthesis of S-Propyl-L-cysteine.

-

S-Oxygenation: The resulting S-alk(en)yl-L-cysteine can then be oxidized by a flavin-containing monooxygenase (FMO) to form its corresponding sulfoxide.[5] In the case of S-Propyl-L-cysteine, this yields S-propyl-L-cysteine sulfoxide (propiin).

This sequence underscores the causality of experimental observations: the levels of precursor molecules like glutathione and the expression of key enzymes such as GGTs and FMOs are determinant factors in the final concentration of S-Propyl-L-cysteine and its sulfoxide in the plant tissue.

Caption: Biosynthetic pathway of S-Propyl-L-cysteine in Allium.

Natural Abundance in Garlic and Onions

S-Propyl-L-cysteine and its sulfoxide, propiin, are generally considered minor components of the organosulfur profile in both garlic and onions, especially when compared to their more abundant analogs.[7]

-

Onions (Allium cepa): Onions are the more significant natural source of propyl-cysteine derivatives among the common Alliums. However, even in onions, S-propyl-L-cysteine sulfoxide (propiin) is found in low concentrations relative to the dominant flavor precursor, trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide (isoalliin).[8] Its concentration is also influenced by environmental factors such as sulfur fertility in the soil.[8]

-

Garlic (Allium sativum): In contrast to its structural isomer S-allyl-L-cysteine (the precursor to allicin), S-Propyl-L-cysteine is typically found in only trace amounts, if at all, in fresh garlic. The organosulfur chemistry of garlic is overwhelmingly dominated by the allyl- and methyl-cysteine derivatives.[1]

The table below summarizes the relative occurrence of S-Propyl-L-cysteine and related compounds. It is important to note that precise quantification of S-Propyl-L-cysteine is often challenging and not widely reported, with many sources confirming its detection without specifying amounts.[9]

| Compound | Common Name | Typical Occurrence in Onion (A. cepa) | Typical Occurrence in Garlic (A. sativum) |

| S-Propyl-L-cysteine Sulfoxide | Propiin | Low concentration[8] | Trace / Not typically detected |

| S-1-Propenyl-L-cysteine Sulfoxide | Isoalliin | High (Major flavor precursor) | Present, but lower than alliin[4] |

| S-Allyl-L-cysteine Sulfoxide | Alliin | Trace / Not typically detected | High (Major flavor precursor)[1] |

| S-Methyl-L-cysteine Sulfoxide | Methiin | Moderate | Moderate |

Analytical Methodologies for Extraction and Quantification

The accurate quantification of S-Propyl-L-cysteine from a complex plant matrix requires robust and validated analytical methods. The hydrophilic nature of this amino acid derivative presents challenges, primarily related to co-elution with other polar compounds and the lack of a strong chromophore for UV detection.

Extraction Protocol: A Self-Validating Approach

The choice of extraction solvent and conditions is critical to ensure quantitative recovery without inducing degradation. A common and reliable approach involves aqueous extraction, often with a modifier to inhibit enzymatic activity.

Step-by-Step Extraction Methodology:

-

Sample Homogenization: Weigh 1-5 grams of fresh, lyophilized Allium tissue into a mortar. Immediately add liquid nitrogen to flash-freeze the sample. This step is crucial as it halts all enzymatic activity that could otherwise alter the native composition of sulfur compounds upon cell disruption.[1]

-

Solvent Addition: Grind the frozen tissue to a fine powder. Add 10-20 mL of an 80:20 methanol:water or ethanol:water solution. The aqueous component is essential for solubilizing the polar S-Propyl-L-cysteine, while the alcohol serves to precipitate proteins and enzymes that could interfere with analysis.

-

Extraction: Transfer the slurry to a centrifuge tube. Sonicate in an ultrasonic bath for 15-30 minutes at a controlled temperature (e.g., 4°C) to facilitate cell lysis and extraction.

-

Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C. This step pellets insoluble cellular debris, providing a clear supernatant.

-

Filtration: Carefully collect the supernatant and pass it through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial. This self-validating step ensures the removal of any particulate matter that could damage the HPLC column, thus ensuring the integrity and reproducibility of the chromatographic run.

Chromatographic Analysis: HPLC-Based Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of S-Propyl-L-cysteine.[4] The choice of column and detection method is dictated by the need for specificity and sensitivity.

-

Chromatographic Separation: Reversed-phase HPLC (e.g., using a C18 column) is commonly employed. A gradient elution program using an aqueous mobile phase (often with a pH modifier like formic acid) and an organic solvent (acetonitrile or methanol) allows for the separation of various hydrophilic compounds.[4]

-

Detection Systems:

-

UV Detection: Direct UV detection at low wavelengths (e.g., 210-220 nm) is possible but suffers from significant interference from other co-eluting compounds that absorb in this region.[4]

-

Pre- or Post-Column Derivatization: To enhance sensitivity and specificity, derivatization is often employed. Reagents that react with the amino group can be used, followed by fluorescence detection (HPLC-FLD), which offers a much cleaner baseline compared to UV for complex matrices.[10]

-

Sulfur-Specific Detection: A highly specific method involves post-column reaction with a hexaiodoplatinate reagent. This reagent is decolorized by sulfur-containing compounds, and the change in absorbance (monitored at ~500 nm) provides a signal that is highly specific for organosulfur molecules.[4]

-

Mass Spectrometry (LC-MS): The gold standard for identification and quantification is Liquid Chromatography coupled with Mass Spectrometry. LC-MS provides unparalleled specificity through mass-to-charge ratio detection and can confirm the identity of S-Propyl-L-cysteine unequivocally, even at trace levels.[3]

-

Caption: Analytical workflow for S-Propyl-L-cysteine quantification.

Biological Relevance and Future Directions

While the biological activities of S-allyl-L-cysteine (SAC) and S-1-propenyl-L-cysteine (S1PC) have been investigated for their antioxidant, immunomodulatory, and cardiovascular effects, there is a conspicuous lack of research on the specific pharmacological properties of S-Propyl-L-cysteine.[11][12][13] Its primary established role is as a precursor to S-propyl-L-cysteine sulfoxide (propiin), which contributes to the flavor profile of onions.[7]

The structural similarity to more active compounds suggests that S-Propyl-L-cysteine could possess latent biological activities worthy of investigation. Future research should focus on:

-

Isolation and Pharmacological Screening: Developing efficient methods for isolating pure S-Propyl-L-cysteine to enable comprehensive screening for its bioactivities.

-

Comparative Studies: Directly comparing its efficacy against its isomers (allyl and propenyl) in various biological assays to understand the structure-activity relationship.

-

Enzymatic Characterization: Identifying and characterizing the specific enzymes responsible for adding the propyl group in the biosynthetic pathway.

Conclusion

S-Propyl-L-cysteine represents an intriguing but underexplored component of the complex organosulfur landscape in garlic and onions. While present in low concentrations, its biosynthesis follows the canonical glutathione-dependent pathway central to all Allium flavor precursors. Its accurate quantification is achievable through meticulous extraction protocols coupled with advanced analytical techniques like HPLC with mass spectrometry or sulfur-specific detection. This guide provides the foundational knowledge for researchers to pursue further investigations into this molecule, paving the way for a more complete understanding of Allium chemistry and its potential applications in food science and drug development.

References

- (PDF) S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities - ResearchGate. (n.d.).

-

Kodera, Y., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules, 22(4), 570. Available from: [Link]

-

Li, Y., et al. (2023). Identification of S-1-propenyl-L-cysteine as the catalytic product of AfGGT1 and a key intermediate in isoalliin biosynthesis in Allium fistulosum. L. Food Chemistry, 419, 136034. Available from: [Link]

-

FooDB. (2019). Showing Compound S-Propyl-L-cysteine (FDB012677). Retrieved February 9, 2026, from [Link]

- (PDF) Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. (2017).

-

Randle, W. M., & Lancaster, J. E. (1995). Quantifying Onion Flavor Compounds Responding to Sulfur Fertility-Sulfur Increases Levels of Alk(en)yl Cysteine Sulfoxides and Biosynthetic Intermediates. Journal of the American Society for Horticultural Science, 120(6), 1075-1081. Available from: [Link]

-

Wang, J., et al. (2021). Research progress on metabolic pathway of S-alk(en)ylcysteine sulfoxides in Allium. Journal of Agricultural Biotechnology, 29(11), 2133-2146. Available from: [Link]

-

Kim, J. H., et al. (2015). A comparative study of the different analytical methods for analysis of S-allyl cysteine in black garlic by HPLC. LWT - Food Science and Technology, 61(1), 136-141. Available from: [Link]

-

Zhang, T., et al. (2016). Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum). Scientific Reports, 6, 22237. Available from: [Link]

-

Jones, M. G., et al. (2004). Biosynthesis of the flavour precursors of onion and garlic. Journal of Experimental Botany, 55(404), 1903-1918. Available from: [Link]

-

Wikipedia. (n.d.). Garlic. Retrieved February 9, 2026, from [Link]

- (PDF) Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum). (2016).

-

Phimphilai, S., et al. (2023). Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic. Foods, 12(6), 1222. Available from: [Link]

-

Kodera, Y., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules, 22(4), 570. Available from: [Link]

-

Kodera, Y., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Molecules, 22(4), 570. Available from: [Link]

Sources

- 1. Garlic - Wikipedia [en.wikipedia.org]

- 2. Identification of S-1-propenyl-L-cysteine as the catalytic product of AfGGT1 and a key intermediate in isoalliin biosynthesis in Allium fistulosum. L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress on metabolic pathway of S-alk(en)ylcysteine sulfoxides in Allium [agris.fao.org]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Showing Compound S-Propyl-L-cysteine (FDB012677) - FooDB [foodb.ca]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Potential of S-Propyl-L-cysteine (SPC) for Obesity

The following technical guide details the therapeutic potential of S-Propyl-L-cysteine (SPC) for obesity, designed for researchers and drug development professionals.

Executive Summary

S-Propyl-L-cysteine (SPC) is a stable, hydrophilic organosulfur compound found in Allium species (garlic, onion). While its analogue S-Allyl-cysteine (SAC) is widely recognized, SPC has emerged as a distinct therapeutic candidate with specific efficacy in modulating hepatic lipid metabolism and inhibiting adipogenesis.

This guide analyzes SPC’s potential as an anti-obesity agent, focusing on its ability to inhibit apolipoprotein B100 (ApoB100) secretion , suppress triacylglycerol (TAG) synthesis , and downregulate adipogenic transcription factors via the AMPK signaling axis. Unlike unstable thiosulfinates (e.g., allicin), SPC offers high bioavailability and chemical stability, making it a viable candidate for oral therapeutic formulation.

Chemical & Pharmacological Profile

SPC is a thioether amino acid. Its structural stability distinguishes it from volatile Allium precursors, allowing for consistent dosing in metabolic studies.

| Property | Data | Relevance to Drug Development |

| IUPAC Name | (2R)-2-amino-3-propylsulfanylpropanoic acid | Standardized nomenclature for synthesis. |

| CAS Number | 1115-93-1 | Identification for reagent procurement. |

| Molecular Formula | C₆H₁₃NO₂S | Low molecular weight facilitates absorption. |

| Molecular Weight | ~163.24 g/mol | Ideal for oral bioavailability (Rule of 5 compliant). |

| LogP | ~ -1.8 | Hydrophilic; suggests transport via amino acid transporters rather than passive diffusion. |

| Solubility | Water-soluble | Suitable for aqueous formulations and cell culture media without DMSO carriers. |

| Stability | High | Resistant to rapid degradation compared to allicin or thiosulfinates. |

Mechanistic Pathways (The "Why")

The anti-obesity effects of SPC are mediated through two primary tissues: Liver (Hepatic) and Adipose Tissue .

Hepatic Lipid Modulation

SPC directly impacts the hepatic synthesis of lipids. Research indicates that SPC inhibits the secretion of ApoB100 , the primary structural protein of VLDL (Very Low-Density Lipoprotein), thereby reducing the export of triglycerides into circulation. This is coupled with a reduction in de novo lipogenesis from acetyl-CoA sources.

Adipogenic Suppression

In adipocytes, SPC (and its sulfoxide precursors) functions as an AMPK activator . Activation of AMP-activated protein kinase (AMPK) triggers a phosphorylation cascade that inhibits Acetyl-CoA Carboxylase (ACC) and downregulates key transcription factors:

-

PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma): The master regulator of adipogenesis.[1]

-

C/EBP-α (CCAAT/Enhancer-Binding Protein Alpha): Essential for maintaining the differentiated adipocyte state.

Signaling Pathway Visualization

Caption: SPC activates AMPK, leading to dual inhibition of hepatic lipogenesis (SREBP-1c axis) and adipocyte differentiation (PPAR-γ axis).

Preclinical Evidence Summary

The following data summarizes key findings validating SPC's efficacy in in vitro models.

| Experimental Model | Metric Assayed | Observation with SPC Treatment | Mechanistic Implication |

| HepG2 Cells (Human Hepatoma) | ApoB100 Secretion | Significant Decrease (Dose-dependent) | Reduced VLDL assembly and secretion; improved lipid profile. |

| HepG2 Cells | [¹⁴C]-Acetate Incorporation | Reduced incorporation into TAG and Cholesterol | Inhibition of de novo lipogenesis enzymes. |

| 3T3-L1 Adipocytes | Oil Red O Staining | Decreased lipid droplet accumulation | Inhibition of pre-adipocyte to adipocyte differentiation.[2] |

| 3T3-L1 Adipocytes | Gene Expression (qPCR) | Downregulation of PPAR-γ and C/EBP-α | Transcriptional suppression of the adipogenic program. |

Note on Causality: The reduction in ApoB100 is linked specifically to the length of the acyl-chain in sulfur amino acids. SPC (propyl, 3-carbon) shows distinct efficacy compared to methyl or allyl variants in specific lipid pathways.

Experimental Protocols (The "How")

To validate SPC’s therapeutic potential in your own pipeline, use the following self-validating protocols.

Protocol A: Hepatic Lipogenesis Inhibition Assay (HepG2)

Purpose: To quantify SPC's ability to stop the liver from creating and exporting new fat.

-

Cell Seeding: Seed HepG2 cells at

cells/well in 6-well plates using DMEM + 10% FBS. Culture until 70% confluence. -

Starvation Phase: Wash cells with PBS. Switch to serum-free DMEM for 12 hours to synchronize metabolism.

-

Treatment:

-

Control: Vehicle (PBS).

-

Experimental: SPC at graded concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

-

Duration: Incubate for 24 hours.

-

-

Radiolabeling: Add

acetate (1 µCi/mL) to the media for the final 4 hours of treatment. -

Lipid Extraction:

-

Collect media (for secreted lipids) and lyse cells (for intracellular lipids).

-

Perform Folch extraction (Chloroform:Methanol 2:1).

-

-

Quantification:

-

Separate lipid classes (TAG, Cholesterol) via Thin Layer Chromatography (TLC).

-

Count radioactivity using a scintillation counter.

-

-

Validation Check: Total protein content must be measured (BCA assay) to normalize lipid data. If protein levels drop significantly in SPC wells, cytotoxicity (not metabolic regulation) is the cause.

Protocol B: 3T3-L1 Adipocyte Differentiation Assay

Purpose: To determine if SPC prevents pre-adipocytes from becoming mature fat cells.

-

Induction: Grow 3T3-L1 pre-adipocytes to confluence (Day 0). Induce differentiation using MDI cocktail (IBMX, Dexamethasone, Insulin) + SPC Treatment .

-

Maintenance: On Day 2, switch to Insulin-only media + SPC Treatment .

-

Maturation: On Day 4, switch to standard FBS media + SPC Treatment . Maintain until Day 8.

-

Visualization: Fix cells with 4% paraformaldehyde. Stain with Oil Red O .[1][2]

-

Quantification: Elute the dye with isopropanol and measure absorbance at 510 nm.

Experimental Workflow Visualization

Caption: Parallel workflows for validating hepatic lipid secretion (left) and adipocyte differentiation inhibition (right).

Translational Challenges & Future Directions

While SPC shows promise, translational success depends on addressing specific hurdles:

-

Dose Translation: Most in vitro studies use millimolar concentrations (0.1–1.0 mM). Human equivalent doses (HED) must be established via pharmacokinetic studies to ensure these plasma levels are achievable without toxicity.

-

Formulation: Although water-soluble, SPC's sulfur moiety makes it susceptible to oxidation over long storage periods. Formulation with antioxidants or encapsulation may be required.

-

Specificity: SPC is often present in mixtures (e.g., Aged Garlic Extract). Isolating the specific contribution of SPC versus SAC in in vivo models is critical for regulatory approval as a distinct molecular entity (NME).

References

-

S-propyl cysteine reduces the secretion of apolipoprotein B100 and triacylglycerol by HepG2 cells. Source: Nutrition, NIH PubMed. URL:[Link]

-

Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Source: Molecules, MDPI. URL:[Link]

-

Preventing Adipogenesis and Preserving Mitochondria and GLUT-4 Functions by Extracts and Isolated Compounds of Australian Acacia saligna. (Contextual validation of organosulfur mechanisms). Source: MDPI. URL:[Link]

-

S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics. (Comparative data for SPC/SAC). Source: ResearchGate.[1] URL:[Link]

-

Plants present in Mexico with studies in metabolic syndrome. (Reference to S-propyl-L-cysteine sulfoxide in adipogenesis). Source: Journal of Medicinal Plants Studies. URL:[Link]

Sources

Technical Whitepaper: The Antioxidant Architecture of S-Propyl-L-cysteine (SPC)

Executive Summary

S-Propyl-L-cysteine (SPC) is a sulfur-containing amino acid derivative found in processed Allium species (e.g., aged garlic extract).[1][2] While often overshadowed by its unsaturated homolog S-Allyl-cysteine (SAC) , SPC presents a unique pharmacological profile defined by its saturated propyl side chain. This guide dissects the in vitro antioxidant mechanisms of SPC, distinguishing its mode of action from direct radical scavengers.

Core Thesis: Unlike SAC, which relies on allylic resonance for direct radical quenching, SPC functions primarily as a metabolic precursor and signaling modulator . Its antioxidant capacity is driven by two distinct pathways:[[“]]

-

The H₂S-Nrf2 Axis: Acting as a slow-release donor of Hydrogen Sulfide (H₂S), triggering Keap1 sulfhydration and subsequent Nrf2 nuclear translocation.

-

GSH Pool Expansion: Serving as a cysteine prodrug to bypass rate-limiting steps in glutathione synthesis.

Part 1: Molecular Basis & Structure-Activity Relationship (SAR)

To understand SPC, one must contrast it with SAC. The antioxidant efficacy of organosulfur compounds hinges on the stability of the sulfur radical formed after scavenging.

| Feature | S-Propyl-L-cysteine (SPC) | S-Allyl-cysteine (SAC) | Mechanistic Implication |

| Side Chain | Propyl ( | Allyl ( | SPC lacks the double bond required for resonance stabilization. |

| Bond Dissociation Energy | Higher (Saturated C-S bond) | Lower (Allylic C-S bond) | SPC is chemically more stable but less reactive toward direct radical attack (e.g., •OH).[2][4] |

| Primary Mode | Indirect (Signaling/Metabolic) | Mixed (Direct Scavenging + Signaling) | SPC requires cellular metabolism to exert maximal effect. |

| H₂S Donation | Slow / Sustained | Moderate | SPC acts as a "slow-burn" H₂S donor, reducing risk of cytotoxicity. |

Expert Insight: Do not rely on DPPH or ABTS assays alone to validate SPC. Because SPC lacks the conjugated double bond system, it often shows poor activity in cell-free chemical assays compared to SAC or Trolox. Its potency is revealed only in cellular models where metabolic conversion occurs.

Part 2: The H₂S-Nrf2 Signaling Axis

The most sophisticated mechanism of SPC involves its conversion into Hydrogen Sulfide (H₂S), a gaseous signaling molecule (gasotransmitter). H₂S modifies the Keap1-Nrf2 complex, the master regulator of antioxidant defense.

Mechanism of Action[1][2][5][6][7][8]

-

Cellular Entry: SPC enters the cell via the L-type amino acid transporter (LAT1/LAT2).

-

Enzymatic Conversion: Enzymes such as Cystathionine

-lyase (CSE) or Cystathionine -

Keap1 Sulfhydration: H₂S acts as a nucleophile, modifying specific cysteine residues (e.g., Cys151) on Keap1 via S-sulfhydration (

). -

Nrf2 Liberation: This conformational change prevents Keap1 from ubiquitinating Nrf2.

-

Nuclear Translocation: Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).

-

Gene Expression: Upregulation of HO-1, NQO1, and GCL (Glutamate-Cysteine Ligase).

Pathway Visualization

Caption: The H₂S-mediated activation of Nrf2 by SPC.[[“]] Note that H₂S generation is the critical intermediate step distinguishing SPC from direct oxidants.

Part 3: Mitochondrial Bioenergetics & GSH Synthesis

The Glutathione (GSH) Precursor Role

Oxidative stress often depletes intracellular cysteine, the rate-limiting substrate for GSH synthesis. SPC provides a "protected" cysteine source. Unlike N-Acetyl Cysteine (NAC), SPC is more lipophilic due to the propyl chain, potentially altering its pharmacokinetics and mitochondrial access.

-

Mechanism: SPC

Cysteine -

Outcome: Restoration of the GSH/GSSG ratio, preventing lipid peroxidation.

Mitochondrial Membrane Potential (MMP)

Mitochondrial depolarization is a hallmark of early apoptosis. SPC preserves MMP (

-

Scavenging mitochondrial ROS (mtROS) via upregulated Mn-SOD (SOD2).

-

Closing the Mitochondrial Permeability Transition Pore (mPTP) via H₂S signaling.

Part 4: Experimental Protocols for Validation

To validate the mechanism of SPC, researchers must move beyond simple absorbance assays. The following protocols ensure self-validating results by including specific inhibitors and controls.

Protocol A: H₂S Release & Intracellular ROS Scavenging

Objective: Confirm that SPC acts as an H₂S donor and reduces ROS in a cellular environment.

-

Cell Model: RAW 264.7 macrophages or HUVECs.

-

Seeding:

cells/well in 6-well plates; adhere for 24h. -

Treatment Groups:

-

Control (Vehicle)

-

Stressor:

(200 -

SPC Low: 100

M + Stressor -

SPC High: 500

M + Stressor -

Inhibitor Control (Critical): SPC + PAG (DL-Propargylglycine, 1 mM). PAG inhibits CSE. If SPC's effect is blocked by PAG, the mechanism is H₂S-dependent.

-

-

H₂S Detection: Incubate with WSP-1 (Washington State Probe-1) fluorescent dye (10

M) for 30 min. -

ROS Detection: Wash and incubate with DCFH-DA (10

M) for 30 min. -

Analysis: Flow Cytometry (FITC channel).

Protocol B: Nuclear Nrf2 Translocation (Western Blot)

Objective: Prove that SPC drives Nrf2 into the nucleus.

-

Treatment: Treat cells with SPC (0, 100, 500

M) for 3, 6, and 12 hours . Note: Nrf2 translocation is transient; time-course is essential. -

Fractionation: Use a Nuclear/Cytoplasmic Extraction Kit.

-

Validation: Verify purity using Lamin B1 (Nuclear marker) and GAPDH (Cytoplasmic marker).

-

-

Blotting:

-

Primary Ab: Anti-Nrf2 (1:1000).

-

Secondary Ab: HRP-conjugated (1:5000).

-

-

Quantification: Calculate the Nuclear/Cytoplasmic ratio of Nrf2.

Experimental Workflow Diagram

Caption: Integrated workflow for distinguishing direct ROS scavenging from H₂S-mediated signaling.

References

-

Maldonado, P. D., et al. (2012). The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection.[1] Oxidative Medicine and Cellular Longevity.[1] Link

- Relevance: Establishes the comparative scavenging limitations of SPC versus SAC due to the lack of the allyl group.

-

Rose, P., et al. (2005). Molecular analysis of sulfur-based health benefits of garlic. BioFactors.[[“]][[“]] Link

- Relevance: Details the metabolic breakdown of S-alk(en)

-

Ko, J. W., et al. (2017). Protective effects of S-allyl-L-cysteine against carbon tetrachloride-induced hepatotoxicity. Molecular Medicine Reports. Link

- Relevance: Provides the foundational protocols for Nrf2/HO-1 Western blotting in cysteine deriv

-

Szabo, C. (2007). Hydrogen sulphide and its therapeutic potential. Nature Reviews Drug Discovery. Link

- Relevance: Authoritative review on the mechanism of H₂S-mediated Keap1 sulfhydr

-

Gong, B., et al. (2011). S-propargyl-cysteine, a novel hydrogen sulfide-modulated agent, attenuates lipopolysaccharide-induced spatial learning and memory impairment. Journal of Neuroinflammation. Link

- Relevance: Demonstrates the H₂S-donor capacity of cysteine analogs (SPC/SPRC)

Sources

S-Propyl-L-cysteine CAS number 1115-93-1 data sheet

An In-depth Technical Guide to S-Propyl-L-cysteine (CAS: 1115-93-1)

Introduction

S-Propyl-L-cysteine (SPLC) is a sulfur-containing amino acid naturally found in plants of the Allium genus, such as onions and garlic[1]. While structurally similar to the more extensively studied S-allyl-L-cysteine (SAC), a key bioactive component of aged garlic extract (AGE), SPLC is emerging as a compound of significant interest for its own unique pharmacological properties[2][3][4]. Initially identified in the 1960s, its biological activities were not explored in depth until recently[2][4]. This guide provides a comprehensive overview of S-Propyl-L-cysteine, synthesizing current knowledge on its chemistry, biological activity, pharmacokinetics, and analytical methodologies for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

Understanding the fundamental physicochemical nature of SPLC is critical for its application in research and development, influencing everything from solvent selection in analytical protocols to its behavior in biological systems.

Table 1: Core Identifiers and Properties of S-Propyl-L-cysteine

| Property | Value | Source |

| CAS Number | 1115-93-1 | [1][5] |

| Molecular Formula | C₆H₁₃NO₂S | [1][6] |

| Molecular Weight | 163.24 g/mol | [5][6] |

| IUPAC Name | (2R)-2-amino-3-(propylsulfanyl)propanoic acid | [5] |

| Synonyms | S-(n-Propyl)-L-cysteine, L-Cysteine, S-propyl- | [1][5] |

| Predicted Water Solubility | 13 g/L | [1] |

| Predicted logP | -1.4 to -1.8 | [1][5] |

| Predicted pKa (Acidic) | 2.62 | [1] |

| Predicted pKa (Basic) | 9.14 | [1] |

| Optical Rotation | [α]D -24.9 (H₂O) | [1] |

These properties classify SPLC as a polar, water-soluble molecule, consistent with its structure as an amino acid derivative. Its low logP value suggests it does not readily partition into lipid membranes, which has implications for its pharmacokinetic profile.

Natural Occurrence and Biosynthesis

S-Propyl-L-cysteine is a natural constituent of Allium vegetables[1]. While present in only trace amounts in raw garlic, its concentration significantly increases during the aging process used to create Aged Garlic Extract (AGE), reaching levels comparable to its well-known stereoisomer, S-allyl-L-cysteine (SAC)[2][3][4].

The biosynthesis of S-alk(en)yl-L-cysteine derivatives in Allium plants is a complex process rooted in sulfur metabolism. The pathway begins with the uptake of inorganic sulfate (SO₄²⁻), which is incorporated into the essential amino acid L-cysteine. L-cysteine then serves as the foundational molecule for a variety of sulfur compounds[2]. Through a series of enzymatic reactions including S-alk(en)ylation, S-Propyl-L-cysteine and its related compounds are formed[2].

Analytical Methodologies

Accurate quantification of SPLC in complex matrices like plant extracts or biological fluids is essential for research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method due to its ability to analyze hydrophilic compounds at low temperatures, preventing thermal degradation[2]. Reversed-phase columns are typically used with UV detection, often at wavelengths around 210-220 nm[2].

Causality in Method Development: The primary challenge in HPLC analysis of SPLC from natural products is interference from co-existing components[2]. To overcome this, method development focuses on optimizing the mobile phase gradient to achieve baseline separation. Furthermore, pre- or post-column derivatization techniques can be employed to enhance sensitivity and specificity. For instance, derivatization with reagents like dansyl chloride creates fluorescent derivatives that can be detected with high sensitivity, allowing for the simultaneous analysis of a whole range of S-substituted cysteine derivatives[7].

Step-by-Step Protocol: Reversed-Phase HPLC for SPLC Analysis

-

Sample Preparation:

-

Homogenize the sample (e.g., aged garlic extract) in a suitable solvent like methanol or a water/methanol mixture.

-

Centrifuge the mixture to pellet solid debris.

-

Filter the supernatant through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.

-

An internal standard (e.g., S-n-Butenyl-l-cysteine) should be added for accurate quantification[2].

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically required. For example, starting with a high aqueous component (e.g., 0.1% formic acid in water) and gradually increasing the organic component (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintained at a low temperature, e.g., 25-30°C, to ensure stability[2].

-

Detection: UV detector set at 210 nm or 220 nm[2].

-

-

Data Analysis:

-

Identify the SPLC peak by comparing its retention time to that of a pure standard.

-

Quantify the concentration by integrating the peak area and comparing it against a calibration curve generated from standards of known concentrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization to make the non-volatile amino acid amenable to gas chromatography. A common approach involves silylation, where active hydrogens on the amino and carboxyl groups are replaced with tert-butyldimethylsilyl (TBDMS) groups[8]. This increases the volatility of the analyte. The mass spectrometer then provides structural information and sensitive detection, often using selected ion monitoring (SIM) for enhanced quantification[8].

Biological Activity and Pharmacokinetics

Recent studies have revealed that SPLC is not merely an isomer of SAC but possesses distinct and potent biological activities.

Key Biological Activities

-

Immunomodulatory Effects: SPLC has demonstrated the ability to modulate immune responses both in vitro and in vivo[3][4].

-

Antihypertensive Effects: In animal models of hypertension, oral administration of SPLC has been shown to significantly reduce blood pressure[3][4]. This effect is believed to be a major contributor to the antihypertensive properties of aged garlic extract[3].

The proposed mechanism for its blood pressure-lowering effect involves the modulation of several metabolic pathways. Metabolomic studies suggest that SPLC alters the levels of metabolites involved in glycerolipid metabolism, tryptophan metabolism, and glycine/serine/threonine metabolism[3]. For example, alterations in the kynurenine pathway of tryptophan metabolism and changes in lysophosphatidylcholines (LysoPC), which are known to affect vasorelaxation, are implicated[3].

Pharmacokinetics and Safety Profile

A critical aspect for any potential therapeutic agent is its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted. SPLC exhibits excellent oral bioavailability.

Table 2: Pharmacokinetic Parameters of SPLC Following Oral Administration [2]

| Species | Bioavailability | Key Findings |

| Rats | 88-100% | Readily absorbed after oral administration. |

| Dogs | 88-100% | High absorption and bioavailability, similar to its isomer SAC. |

This high bioavailability is a significant advantage, suggesting that SPLC is efficiently absorbed from the gastrointestinal tract into the bloodstream, a desirable trait for an orally administered drug.

Relevance to Drug Development and Safety

The favorable pharmacokinetic profile and demonstrated biological activities make SPLC a compelling candidate for further investigation in drug development.

Low Potential for Drug-Drug Interactions

An essential consideration in drug safety is the potential for interactions with other medications. Many such interactions occur through the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for metabolizing a vast majority of drugs. Studies investigating the effect of SPLC on major human CYP isoforms have shown it to have very little inhibitory influence, even at high concentrations[2][3][4].

Table 3: Effect of SPLC on Human Cytochrome P450 (CYP) Isoforms [2]

| CYP Isoform | Effect of SPLC (at 1 mM) | Implication |

| CYP1A2 | No significant effect | Low risk of interaction with CYP1A2 substrates |

| CYP2C9 | No significant effect | Low risk of interaction with CYP2C9 substrates |

| CYP2C19 | No significant effect | Low risk of interaction with CYP2C19 substrates |

| CYP2D6 | No significant effect | Low risk of interaction with CYP2D6 substrates |

| CYP3A4 | Minimal inhibition (~31%) | Low risk of interaction with CYP3A4 substrates |

This clean CYP profile strongly suggests that SPLC has a low potential to cause clinically significant drug-drug interactions, enhancing its safety profile and making it a more attractive candidate for development as a standalone therapeutic or as a component of a nutraceutical supplement[2].

Stability and Isomerization

S-Propyl-L-cysteine can exist as cis and trans isomers. Studies have shown that this isomerization is reversible, particularly under conditions like the heating and aging process used to produce AGE[2]. This is an important consideration for manufacturing and formulation, as the biological activity of different isomers may vary.

Conclusion

S-Propyl-L-cysteine (CAS: 1115-93-1) has transitioned from a relatively obscure natural compound to a promising bioactive molecule with demonstrated immunomodulatory and antihypertensive effects. Its excellent oral bioavailability and favorable safety profile, particularly its low potential for CYP-mediated drug interactions, position it as a strong candidate for further preclinical and clinical investigation. For researchers and drug development professionals, SPLC represents a valuable lead compound derived from a natural source, warranting deeper exploration of its mechanisms of action and therapeutic potential.

References

-

Title: Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract Source: Molecules URL: [Link]

-

Title: Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract Source: ResearchGate URL: [Link]

-

Title: Showing Compound S-Propyl-L-cysteine (FDB012677) Source: FooDB URL: [Link]

-

Title: S-Propylcysteine | C6H13NO2S | CID 101975 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Npc275492 | C6H13NO2S | CID 125198 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Determination of S-Methyl-, S-Propyl-, and S-Propenyl-l-Cysteine Sulfoxides by Gas Chromatography−Mass Spectrometry after tert-Butyldimethylsilylation Source: ACS Publications URL: [Link]

-

Title: Chromatographic methods for determination of S-substituted cysteine derivatives-A comparative study | Request PDF Source: ResearchGate URL: [Link]

Sources

- 1. Showing Compound S-Propyl-L-cysteine (FDB012677) - FooDB [foodb.ca]

- 2. mdpi.com [mdpi.com]

- 3. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. S-Propylcysteine | C6H13NO2S | CID 101975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Npc275492 | C6H13NO2S | CID 125198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Role of S-Propyl-L-cysteine in Sulfur Amino Acid Metabolism

Foreword

The intricate network of sulfur amino acid metabolism is fundamental to cellular homeostasis, redox balance, and detoxification processes. Within this network, L-cysteine holds a central position as a precursor for protein synthesis, the major antioxidant glutathione (GSH), and the gaseous signaling molecule hydrogen sulfide (H₂S). The bioavailability of cysteine is therefore a critical determinant of cellular health and resilience. S-Propyl-L-cysteine (SPC), a naturally occurring S-substituted cysteine found in dietary sources such as onions and garlic, has emerged as a molecule of significant interest for its potential to modulate this vital metabolic hub. This technical guide provides a comprehensive exploration of the metabolic fate of SPC, its interplay with the canonical pathways of sulfur amino acid metabolism, and its physiological ramifications. We will delve into the enzymatic machinery responsible for its transformation, its potential as a cysteine prodrug, and its antioxidant and cytoprotective properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of SPC and its therapeutic potential.

The Landscape of Sulfur Amino Acid Metabolism: A Primer